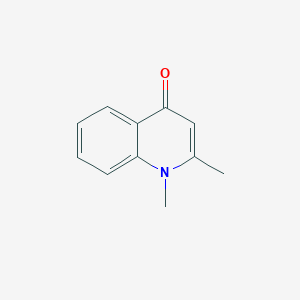

1,2-Dimethylquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQZTNLIYMUGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311848 | |

| Record name | 1,2-Dimethyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6760-40-3 | |

| Record name | NSC246054 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,2 Dimethylquinolin 4 1h One and Its Analogs

Classical and Established Synthetic Routes

The traditional synthesis of quinolin-4-ones relies on several named reactions that have been refined over more than a century. These methods typically involve the cyclization of acyclic precursors to form the core heterocyclic ring structure.

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. preprints.orgwikipedia.orgsynarchive.com For the synthesis of N-substituted quinolones like 1,2-Dimethylquinolin-4(1H)-one, an N-alkylaniline, such as N-methylaniline, would be a required starting material. The reaction proceeds in two main stages: the initial formation of a β-aminoacrylate at lower temperatures, followed by a high-temperature thermal cyclization (typically around 250 °C) to yield the 4-quinolone. preprints.orgwikipedia.org The use of high-boiling point solvents like mineral oil or diphenyl ether is often necessary to achieve the required temperatures for the cyclization step. nih.gov

Gould-Jacobs Reaction: This is a widely used method for preparing quinolines and 4-hydroxyquinoline (B1666331) derivatives. alfa-chemistry.comwikipedia.orgmdpi.com The synthesis begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate. alfa-chemistry.comwikipedia.orgmdpi.com This is followed by a thermal cyclization, saponification of the resulting ester, and finally decarboxylation to yield the 4-hydroxyquinoline. alfa-chemistry.com For N-substituted quinolones, the corresponding N-alkylaniline would be used as the starting material. The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. alfa-chemistry.com

Friedländer Synthesis: This reaction provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases. wikipedia.org To synthesize this compound via this route, a suitable N-methyl-2-aminoaryl ketone would be reacted with a ketone possessing an α-methylene group. A key advantage of the Friedländer synthesis is its operational simplicity and the ready availability of starting materials. jk-sci.com

A comparative overview of these classical methods is presented in the table below.

| Reaction Name | Starting Materials | Key Conditions | Product Type |

| Conrad-Limpach | Anilines, β-ketoesters | High temperature (~250 °C), often in high-boiling solvents | 4-Hydroxyquinolines |

| Gould-Jacobs | Anilines, Alkoxymethylene malonic esters | Thermal cyclization, saponification, decarboxylation | 4-Hydroxyquinolines |

| Friedländer | 2-Aminoaryl aldehydes/ketones, α-Methylene carbonyl compounds | Acid or base catalysis | Substituted quinolines |

The functionalization of a pre-formed quinolinone ring is another key strategy. The quinoline (B57606) core can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents. mdpi.com

Electrophilic Substitution: The electron-rich nature of the quinolinone ring system makes it susceptible to electrophilic attack. However, the reactivity and regioselectivity of these reactions are highly dependent on the reaction conditions and the substituents already present on the ring. For N-methyl-4-quinolones, electrophilic substitution can be directed to various positions on the benzene (B151609) ring.

Nucleophilic Substitution: Nucleophilic attack on the quinolinone ring is also a viable functionalization strategy, particularly when a good leaving group is present at a reactive position. For instance, the introduction of a nitro group can activate the ring towards nucleophilic substitution, allowing for the displacement of the nitro group by a variety of nucleophiles. mdpi.com This approach can be used to introduce substituents at positions that are not easily accessible through other methods.

Modern and Green Chemistry Methodologies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often utilize catalysts to achieve high yields under milder reaction conditions and may employ alternative energy sources or solvent-free conditions.

Palladium-catalyzed Cross-Coupling: Palladium catalysts have proven to be exceptionally versatile in the synthesis of quinolinones. nih.govnih.gov These reactions often involve the coupling of an o-haloaniline with an alkyne, followed by an intramolecular cyclization. For the synthesis of 1,2-disubstituted-4-quinolones, a Buchwald-Hartwig coupling followed by a Michael addition reaction has been successfully employed. nih.gov Palladium-catalyzed carbonylative cyclization reactions are also a powerful tool for constructing the 4-quinolone core. mdpi.com

FeCl₃·6H₂O Catalysis: Ferric chloride hexahydrate has emerged as an inexpensive, non-toxic, and environmentally benign catalyst for quinoline synthesis. koreascience.krresearchgate.net It can effectively catalyze the Friedländer condensation reaction, providing good yields under mild and neutral conditions. wikipedia.org The use of FeCl₃·6H₂O is particularly attractive from a green chemistry perspective due to its low cost and low toxicity.

The following table summarizes some examples of catalytic syntheses of quinolinone derivatives.

| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂/PPh₃ | Chalcones, Primary amines | Dioxane | N/A | Good |

| FeCl₃·6H₂O | 2-Aminoaryl ketones, Active methylene (B1212753) compounds | Water | N/A | Good to excellent |

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinolones, often leading to higher yields and shorter reaction times compared to conventional heating methods. qeios.comrsc.orgresearchgate.net Microwave-assisted synthesis has been successfully applied to the Gould-Jacobs reaction and can be particularly effective for the thermal cyclization step. ablelab.euclockss.org

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free syntheses of quinolones have been developed, often in conjunction with microwave irradiation or the use of solid-supported catalysts. clockss.orgcrossref.org These methods not only reduce environmental impact but can also simplify product purification.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. While still an emerging area for quinolinone synthesis, flow chemistry has been successfully applied to related heterocyclic systems and holds significant promise for the continuous and efficient production of this compound and its analogs.

Mechanistic Investigations of this compound Formation

The formation of this compound is most commonly achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester. wikipedia.org In the case of this compound, the precursors are N-methylaniline and ethyl acetoacetate (B1235776). The mechanism proceeds through several key steps:

Formation of a Schiff Base/Enamine Intermediate: The initial step involves the reaction between the secondary amine of N-methylaniline and the ketone carbonyl of ethyl acetoacetate. This condensation reaction, typically catalyzed by a trace amount of acid, forms a tetrahedral intermediate which then eliminates a molecule of water to yield a Schiff base. This intermediate is in equilibrium with its more stable enamine tautomer, ethyl 3-(methyl(phenyl)amino)but-2-enoate. wikipedia.org

Thermal Cyclization: The crucial step for the formation of the quinoline ring is a thermal electrocyclic ring closure. wikipedia.org This intramolecular cyclization requires significant thermal energy, with temperatures often reaching around 250 °C. wikipedia.org The enamine attacks the aromatic ring, leading to the formation of a new six-membered ring and the disruption of the aromaticity of the benzene ring.

Rearomatization and Tautomerization: The cyclic intermediate then undergoes elimination of ethanol (B145695) to restore the aromaticity of the benzene ring, yielding 1,2-dimethyl-4-hydroxyquinoline. This 4-hydroxyquinoline exists in tautomeric equilibrium with the more stable keto form, this compound. The quinolone form is generally considered to be the predominant tautomer. wikipedia.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The synthesis of quinolin-4(1H)-ones, including this compound, is characterized by important considerations of chemo- and regioselectivity.

Chemoselectivity: The primary chemoselective challenge in the reaction between N-methylaniline and ethyl acetoacetate is the selective reaction of the aniline's nitrogen with the ketone carbonyl of the β-ketoester, rather than the ester carbonyl. The higher electrophilicity of the ketone group makes it the preferential site of nucleophilic attack by the amine.

Regioselectivity: A critical aspect of regioselectivity in this synthesis is the competition between the Conrad-Limpach pathway, which yields 4-hydroxyquinolines, and the Knorr synthesis, which produces 2-hydroxyquinolines. wikipedia.org This selectivity is determined by the initial reaction conditions:

Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (around room temperature), the reaction of the aniline with the keto group of the β-ketoester is favored, leading to the formation of the β-aminoacrylate (enamine) intermediate. Subsequent high-temperature cyclization of this intermediate results in the formation of the 4-hydroxyquinoline product. wikipedia.org

Knorr Pathway (Thermodynamic Control): At higher initial reaction temperatures (approximately 140 °C), the aniline can attack the less reactive ester group, leading to the formation of a β-keto acid anilide. This thermodynamically more stable intermediate then cyclizes to form a 2-hydroxyquinoline. wikipedia.org

For the synthesis of this compound, conditions favoring the Conrad-Limpach pathway are therefore essential. This involves a two-step temperature profile: an initial lower temperature for the formation of the enamine intermediate, followed by a high-temperature cyclization.

The table below summarizes the regioselective outcomes based on reaction conditions:

| Reaction Pathway | Initial Reaction Temperature | Intermediate | Final Product |

| Conrad-Limpach | Lower (e.g., room temp.) | β-aminoacrylate (enamine) | 4-hydroxyquinoline |

| Knorr | Higher (e.g., 140 °C) | β-keto acid anilide | 2-hydroxyquinoline |

Stereoselectivity: The final product, this compound, is an achiral molecule. Therefore, stereoselectivity is not a factor in its synthesis.

Total Synthesis and Analog Preparation Strategies

The "total synthesis" of a relatively simple molecule like this compound is effectively described by the Conrad-Limpach reaction from commercially available starting materials. The general strategy involves the straightforward condensation and cyclization of an appropriately substituted aniline and a β-ketoester.

General Synthetic Strategy for Analogs:

The preparation of analogs of this compound can be achieved by systematically varying the starting materials:

Substitution on the Benzene Ring: By starting with substituted N-methylanilines (e.g., toluidines, anisidines), a variety of analogs with substituents on the benzene portion of the quinolinone ring can be synthesized.

Substitution at the 2-position: The methyl group at the 2-position originates from the acetyl group of ethyl acetoacetate. To introduce other alkyl or aryl groups at this position, different β-ketoesters can be employed.

Substitution at the 3-position: The 3-position of the quinolinone ring can be functionalized by using substituted β-ketoesters. For example, using a 2-substituted ethyl acetoacetate would result in a 3-substituted quinolinone.

The following table outlines the starting materials for the synthesis of various hypothetical analogs of this compound:

| Target Analog | Aniline Derivative | β-Ketoester Derivative |

| 1,2,6-Trimethylquinolin-4(1H)-one | N,4-Dimethylaniline | Ethyl acetoacetate |

| 6-Methoxy-1,2-dimethylquinolin-4(1H)-one | 4-Methoxy-N-methylaniline | Ethyl acetoacetate |

| 1-Methyl-2-phenylquinolin-4(1H)-one | N-Methylaniline | Ethyl benzoylacetate |

| 1,2-Dimethyl-3-propylquinolin-4(1H)-one | N-Methylaniline | Ethyl 2-propylacetoacetate |

Chemical Reactivity and Transformations of 1,2 Dimethylquinolin 4 1h One

Electrophilic Aromatic Substitution Reactions on the Quinolinone Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com In the quinolinone system, the pyridinone ring is generally electron-deficient and thus deactivated towards electrophilic attack. Conversely, the fused benzene (B151609) ring is more electron-rich and is the typical site for substitution.

Table 1: Common Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Position of Substitution | Product Type |

| Nitration | HNO₃, H₂SO₄ | 5- and/or 8- | Nitro-1,2-dimethylquinolin-4(1H)-one |

| Bromination | Br₂, FeBr₃ | 5-, 6-, 7-, and/or 8- | Bromo-1,2-dimethylquinolin-4(1H)-one |

| Chlorination | Cl₂, FeCl₃ | 5-, 6-, 7-, and/or 8- | Chloro-1,2-dimethylquinolin-4(1H)-one |

| Sulfonation | Fuming H₂SO₄ | 5- and/or 8- | 1,2-Dimethyl-4-oxo-1,4-dihydroquinoline-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5- and/or 8- | Acyl-1,2-dimethylquinolin-4(1H)-one |

Note: The precise distribution of isomers depends on specific reaction conditions and the electronic influence of the quinolinone core.

Nucleophilic Addition and Substitution Chemistry

The 1,2-dimethylquinolin-4(1H)-one molecule offers sites for both nucleophilic addition and, through its derivatives, nucleophilic substitution. The carbonyl group at the C4 position is an electrophilic center and is susceptible to nucleophilic addition. However, the primary focus of nucleophilic substitution in quinolinone chemistry often involves the displacement of a leaving group, typically a halide, from the C4 position. mdpi.comresearchgate.net

For instance, a 4-chloro-quinolinone derivative, synthesized from the corresponding 4-hydroxyquinolinone, serves as a versatile precursor for introducing various nucleophiles. mdpi.com Reactions with amines, thiols, and azides can be performed to generate a diverse library of 4-substituted quinolinones. researchgate.netresearchgate.net The reactivity in these SNAr reactions is influenced by the nature of the nucleophile and the substituents on the quinoline (B57606) ring. nih.gov

Table 2: Nucleophilic Substitution on a 4-Chloro-1,2-dimethylquinolin-4(1H)-one Precursor

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | Aniline (B41778) | 4-Anilino- |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinyl- |

| Azide | Sodium azide | 4-Azido- |

| Thiol | Thiophenol | 4-(Phenylthio)- |

| Alkoxide | Sodium methoxide | 4-Methoxy- |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target different parts of the molecule, primarily the carbonyl group and the aromatic system.

Reduction: The C4-carbonyl group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the quinolinone to a 1,2-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol. More vigorous reduction conditions, such as catalytic hydrogenation (e.g., H₂/Pd), may lead to the reduction of both the carbonyl group and the double bond in the pyridinone ring, and potentially the carbocyclic ring. The process of reduction involves the gain of electrons or an increase in the number of hydrogen bonds to an atom. youtube.com

Oxidation: The quinolinone ring is relatively electron-rich and generally resistant to oxidation under mild conditions. Harsh oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the degradation of the ring system. A specific oxidative pathway involves the demethylation of hydroquinone (B1673460) dimethyl ethers using reagents like ceric ammonium (B1175870) nitrate (B79036) to yield quinones. acs.org Another important oxidizing agent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is used for dehydrogenation reactions to create aromatic systems. asccollegekolhar.in

Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Activation, Suzuki-Miyaura)

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com For the this compound scaffold, these methods are invaluable for creating complex derivatives.

Cross-Coupling Reactions: Traditional cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions typically require a halide or triflate derivative of the quinolinone. nih.gov For example, a bromo- or iodo-substituted this compound (prepared via electrophilic halogenation as in section 3.1) can be coupled with boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) in the presence of a palladium catalyst to install new substituents on the carbocyclic ring.

C-H Activation: A more direct and atom-economical approach is the direct C-H activation/functionalization. rsc.org This strategy avoids the pre-functionalization step of creating a halide. Transition metals, such as palladium, rhodium, or ruthenium, can selectively activate C-H bonds on the quinolinone core, allowing for direct arylation, alkylation, or alkenylation. nih.govacs.orgrsc.org The nitrogen atom within the quinoline structure can act as a directing group, often facilitating C-H activation at the C8 position. nih.govsemanticscholar.org For quinoline N-oxides, functionalization is commonly directed to the C2 position. rsc.org

Table 3: Examples of Transition Metal-Catalyzed Reactions

| Reaction Name | Metal Catalyst | Quinolinone Substrate | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Bromo-quinolinone | Arylboronic acid | C-C (Aryl-Aryl) |

| Heck Reaction | Palladium (Pd) | Iodo-quinolinone | Alkene | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | Bromo-quinolinone | Terminal Alkyne | C-C (Aryl-Alkynyl) |

| C-H Arylation | Palladium (Pd) or Rhodium (Rh) | Parent quinolinone | Aryl halide | C-C (Aryl-Aryl) |

Derivatization Strategies for Structural Modification

Structural modification of this compound can be achieved through various derivatization strategies targeting different positions on the molecule. nih.gov

One key strategy involves the functionalization of the C3 position. Deprotonation of the C3-hydrogen with a strong base, such as lithium diisopropylamide (LDA), generates a carbanion. This nucleophilic species can then react with a wide range of electrophiles to introduce new substituents. This approach allows for the installation of alkyl, acyl, and other functional groups directly adjacent to the carbonyl.

Other derivatization points include:

N1-Methyl Group: While chemically robust, demethylation followed by re-alkylation with different alkyl groups is a possible modification.

C2-Methyl Group: The methyl group can be functionalized, for example, through radical halogenation or oxidation to an aldehyde or carboxylic acid, providing a handle for further chemistry.

Aromatic Ring: As discussed in sections 3.1 and 3.4, the carbocyclic ring can be functionalized via electrophilic substitution or transition metal-catalyzed C-H activation. rsc.org

C4-Carbonyl Group: The carbonyl can be converted into other functional groups, such as an oxime, hydrazone, or, through olefination reactions (e.g., Wittig reaction), an exocyclic double bond. A common derivatization involves converting the 4-oxo group to a 4-thioxo group using reagents like Lawesson's reagent or phosphorus pentasulfide. preprints.org

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: 4-Quinolones are known to be photochemically active. mdpi.com Upon irradiation with UV light, they can be excited to triplet states. acs.org A prominent photochemical reaction for 4-quinolones bearing an alkenyl side chain is the intramolecular [2+2] cycloaddition. acs.orgresearchgate.net This reaction proceeds from the triplet excited state and can be suppressed by the presence of oxygen. acs.org It allows for the construction of complex, polycyclic structures containing a cyclobutane (B1203170) ring. The photochemistry of quinolones can also involve degradation pathways, such as reductive defluorination in the case of fluoroquinolones. mdpi.com

Electrochemical Reactivity: Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of quinolinone derivatives. These studies provide information on the oxidation and reduction potentials of the molecule. The electrochemical oxidation of related compounds like hydroquinones can generate reactive quinone species that participate in subsequent reactions, such as Michael additions with amines. academie-sciences.fr Electrochemical techniques can also be employed for synthetic purposes; for example, the iodine-catalyzed electrochemical oxidation of alcohols and subsequent cyclization with amides has been used to synthesize quinazolinones, a related heterocyclic system. researchgate.net

Spectroscopic and Structural Elucidation Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,2-Dimethylquinolin-4(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the quinolinone core.

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the benzo-fused ring typically appear in the downfield region (δ 7.0-8.5 ppm), with their multiplicity and coupling constants providing information about their relative positions. The N-methyl and C2-methyl groups give rise to sharp singlet signals in the upfield region, with the N-methyl protons typically appearing around δ 3.5-4.0 ppm and the C2-methyl protons at approximately δ 2.5 ppm. A key signal is the singlet for the proton at the C3 position, which confirms the substitution pattern.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C4) is characteristically found in the most downfield region of the spectrum (around δ 170-180 ppm). The aromatic and heterocyclic carbons resonate in the δ 115-150 ppm range. The methyl carbons (N-CH₃ and C2-CH₃) appear in the upfield region of the spectrum. The chemical shifts for each carbon provide insight into the electronic environment within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Quinolinone Derivatives

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| N-CH₃ | ~3.7 | ~35 |

| C2-CH₃ | ~2.4 | ~20 |

| C3-H | ~6.3 | ~110 |

| Aromatic-H | 7.2 - 8.2 | 115 - 145 |

| C4=O | - | ~177 |

Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY spectra would show correlations among the four adjacent protons on the benzene (B151609) ring, helping to assign their specific positions (H5, H6, H7, H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals corresponding to each protonated carbon, such as the aromatic C-H groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton. For instance, correlations from the N-methyl protons to the C2 and C8a carbons, and from the C2-methyl protons to the C2 and C3 carbons, would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. A key NOESY correlation would be expected between the N-methyl protons and the proton at the H8 position on the aromatic ring, confirming their spatial proximity.

Mass Spectrometry (MS) Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound (C₁₁H₁₁NO), the expected molecular weight is approximately 173.21 g/mol .

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be observed at m/z 173. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for quinolinone structures often involve the loss of small, stable molecules or radicals. For the closely related compound 1-Methyl-4(1H)-quinolinone, a major fragment corresponds to the loss of a neutral carbon monoxide (CO) molecule from the molecular ion, followed by the loss of a hydrogen cyanide (HCN) molecule. Similar fragmentation patterns, including the loss of CO and subsequent rearrangements, would be expected for this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound, HRMS would confirm the molecular formula C₁₁H₁₁NO by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing unambiguous identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and provide information about the functional groups present.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the quinolinone ring, typically appearing in the region of 1620-1660 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and heterocyclic rings (in the 1450-1600 cm⁻¹ region). The region below 1400 cm⁻¹ contains a complex pattern of bands (the fingerprint region) that is unique to the molecule.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable, aromatic ring vibrations often give rise to strong Raman signals. The symmetric vibrations of the molecule are particularly Raman-active.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated quinolinone system. The extended conjugation involving the benzene ring, the pyridinone ring, and the carbonyl group results in characteristic absorption maxima (λₘₐₓ). Typically, quinolinone derivatives exhibit multiple strong absorption bands in the UV region, often between 220 nm and 350 nm. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the ring system.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and crystal packing, which are crucial for understanding the molecule's structure and interactions in the solid state. nih.gov The process involves several key steps: crystallization of the compound, collection of diffraction data, and refinement of the crystal structure. nih.gov

The initial and often most challenging step is growing a single crystal of high quality. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities of these diffracted beams are measured. This data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. libretexts.org

Table 1: Representative Crystallographic Data for a Quinolinone Derivative, (2E)-1-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₀H₁₇NO₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3634 (8) |

| b (Å) | 22.664 (2) |

| c (Å) | 8.8079 (9) |

| β (°) | 95.413 (3) |

| Volume (ų) | 1662.1 (3) |

| Z (molecules per cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

This data allows for the precise determination of the molecular geometry and packing within the crystal lattice. The dihedral angle between the dihydroquinoline ring system and the benzene ring in this derivative was found to be 1.83 (11)°, indicating a nearly planar conformation, which is stabilized by an intramolecular O—H···O hydrogen bond. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

While this compound itself is not chiral, its derivatives can be synthesized to contain stereocenters. For these chiral derivatives, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable chiroptical techniques used to determine their stereochemistry and absolute configuration. sci-hub.se

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov A chromophore in a chiral environment will exhibit a characteristic CD spectrum. The resulting spectrum, a plot of molar ellipticity [θ] versus wavelength, can be positive or negative and provides a "fingerprint" of the molecule's three-dimensional structure. researchgate.net For chiral quinolinone derivatives, the electronic transitions associated with the quinolinone core and any other chromophores would give rise to CD signals, allowing for the assignment of absolute configuration by comparing experimental spectra with quantum mechanical predictions. sci-hub.se

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nlwikipedia.org This phenomenon is observed as the light passes through a solution of a chiral compound. researchgate.net An ORD curve plots specific rotation [α] against wavelength. The shape and sign of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), are directly related to the stereochemistry of the molecule. wikipedia.org

Together, CD and ORD provide powerful data for the non-destructive stereochemical analysis of chiral quinolinone derivatives. These techniques are highly sensitive to the spatial arrangement of atoms and are crucial in fields where enantiomeric purity is important. sci-hub.sesemanticscholar.org

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Quinolinone Derivative

| Technique | Wavelength (nm) | Signal |

| CD | 310 | Molar Ellipticity [θ] = +15,000 |

| CD | 285 | Molar Ellipticity [θ] = -10,500 |

| ORD | 589 (D-line) | Specific Rotation [α] = +45.5° |

| ORD | 350 | Specific Rotation [α] = +250.0° |

| ORD | 295 | Specific Rotation [α] = -180.0° |

This representative table illustrates the type of data obtained from CD and ORD experiments. The positive and negative peaks in the CD spectrum and the changes in specific rotation in the ORD curve would be used to elucidate the absolute configuration of a chiral derivative of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular geometry, vibrational frequencies, and various electronic properties that govern the reactivity of compounds like 1,2-Dimethylquinolin-4(1H)-one.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO is related to its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. irjweb.comwikipedia.org

Table 1: Illustrative Data from HOMO-LUMO Energy Gap Analysis

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from a HOMO-LUMO analysis and are not actual calculated values for this compound.

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface maps the regions of positive and negative electrostatic potential, which are typically colored red (negative) and blue (positive).

Red regions indicate areas of high electron density and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density or positive nuclear charge and are prone to nucleophilic attack. chemrxiv.org For this compound, an MEP analysis would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic interaction, and positive potentials around the hydrogen atoms of the methyl groups and the aromatic ring. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a ligand, such as a quinolinone derivative, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves predicting the binding mode and affinity, often represented by a docking score. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide insights into the stability of the binding, conformational changes in both the ligand and the target, and the role of solvent molecules. mdpi.com Although no specific molecular docking or MD simulation studies were found for this compound in the reviewed literature, these methods are crucial for evaluating the potential of quinolinone compounds as inhibitors of various enzymes. ekb.egmdpi.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. scirp.orgnih.govscirp.org By calculating the vibrational frequencies, chemical shifts, and electronic transitions, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results. researchgate.netresearchgate.net

For this compound, DFT calculations could predict the characteristic vibrational modes of the carbonyl group and the aromatic rings in the IR spectrum, the chemical shifts of the protons and carbons in the NMR spectra, and the electronic transitions responsible for its UV-Visible absorption.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Illustrative Predicted Value |

| IR Spectroscopy | Carbonyl (C=O) stretch | ~1650 cm-1 |

| 1H NMR Spectroscopy | N-CH3 chemical shift | ~3.5 ppm |

| 13C NMR Spectroscopy | Carbonyl (C=O) chemical shift | ~175 ppm |

| UV-Vis Spectroscopy | λmax | ~320 nm |

Note: These are illustrative values and not based on actual calculations for this compound.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, the entire reaction pathway can be mapped out. This allows for the determination of activation energies and the identification of key intermediates, providing a detailed understanding of how a reaction proceeds. nih.gov For quinolinone synthesis and functionalization, computational studies can elucidate the roles of catalysts and reagents and explain observed regioselectivity and stereoselectivity. mdpi.commdpi.com

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. unram.ac.idnih.gov These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and the activity or property of interest. unram.ac.idnih.gov

For quinolin-4-one derivatives, QSAR studies have been used to correlate their structural features with activities such as antimalarial and GABA(A) receptor binding affinity. unram.ac.idnih.gov These studies help in identifying the key structural features responsible for the observed biological activity and in designing new compounds with enhanced potency. researchgate.net A typical QSAR study on a series of compounds including this compound would involve calculating a variety of molecular descriptors and then using statistical methods like multiple linear regression to build a predictive model.

Biological Activities and Mechanistic Studies Pre Clinical/in Vitro Focus

Investigation of Molecular Targets and Ligand Interactions

No data is available regarding the specific molecular targets or ligand interactions of 1,2-Dimethylquinolin-4(1H)-one.

Enzyme Inhibition Studies (e.g., kinases, proteases)

There are no specific studies detailing the inhibitory effects of this compound on any enzymes, including kinases or proteases. While research exists on other quinolinone derivatives as kinase or proteasome inhibitors, these findings cannot be attributed to this compound.

Receptor Binding Assays and Allosteric Modulation

No receptor binding assays or studies on allosteric modulation have been published for this compound. Research into related heterocyclic compounds as allosteric modulators for various receptors does not provide information on the activity of this specific molecule.

Cellular Mechanistic Investigations (In Vitro)

There is a lack of published in vitro studies investigating the cellular mechanisms of this compound.

Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines

No research has been found that examines the effect of this compound on cell cycle progression or the induction of apoptosis in any cancer cell lines. Studies on other substituted quinolin-4-one derivatives which have shown effects on the cell cycle and apoptosis cannot be extrapolated to this compound without direct experimental evidence.

Signaling Pathway Interrogation (e.g., NF-κB, MAPK)

There are no available studies that interrogate the effects of this compound on key signaling pathways such as NF-κB or MAPK.

Gene Expression Profiling and Transcriptomic Analysis

No gene expression or transcriptomic data related to cellular treatment with this compound has been published.

Antimicrobial and Antiviral Activity Assessments (In Vitro)

Studies on related quinazolinone compounds have shown potent antiviral activity against viruses like Zika and Dengue. nih.gov For instance, certain 2,3,6-trisubstituted quinazolinone compounds have demonstrated efficacy in inhibiting the replication of these viruses. nih.gov However, these findings are on structurally distinct derivatives and cannot be directly extrapolated to this compound. Similarly, while various quinolone derivatives have been investigated for their antibacterial and antifungal activities, specific screening results for the compound are absent from the reviewed literature. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological potency of chemical compounds. For the broader class of quinolones, extensive SAR studies have been conducted, revealing key structural features that influence their antimicrobial and other biological activities. nih.govresearchgate.net These studies typically involve modifying substituents at various positions of the quinolone ring system to enhance efficacy and selectivity.

However, specific SAR studies focusing on this compound as the lead compound are not described in the available research. There is no documented information on how variations of the methyl groups at the 1- and 2-positions, or other substitutions on the quinolinone core of this specific molecule, would impact its biological potency. Such studies are essential for the rational design of more active analogs, and their absence for this compound indicates a significant area for future research.

Development of Biological Probes and Fluorescent Tags

The quinoline (B57606) and quinolone scaffolds are recognized for their fluorescent properties and have been utilized in the development of biological probes and fluorescent tags for various applications, including the detection of biomolecules. rsc.org For example, quinolone-based fluorescent probes have been designed for the distinguished detection of biothiols like cysteine and glutathione. rsc.org

Despite the potential of the quinolone core, there is no specific mention in the scientific literature of this compound being developed or used as a biological probe or fluorescent tag. Research in this area has focused on other quinoline derivatives, often with more complex substitutions that enhance their photophysical properties and targeting capabilities. nih.govnih.govnih.gov The intrinsic fluorescent properties of this compound and its suitability as a scaffold for such applications remain uninvestigated.

Non Biological Applications

Applications in Materials Science and Polymer Chemistry

The investigation of 1,2-Dimethylquinolin-4(1H)-one and its derivatives in materials science and polymer chemistry is an emerging field. The rigid, planar structure and potential for functionalization make quinolinone derivatives attractive building blocks for new materials with tailored properties.

While specific research on the incorporation of this compound into functional polymers and coatings is not extensively documented, the broader class of quinoline (B57606) derivatives is recognized for its potential in creating materials with desirable characteristics. The versatility of multicomponent reactions (MCRs) allows for the synthesis of a wide array of quinoline derivatives, which can then be functionalized to suit specific applications in materials science. These reactions offer a pathway to introduce various functional groups and substitution patterns, which could be tailored for the development of advanced polymers and coatings with enhanced thermal stability, optical properties, or chemical resistance.

Quinoline derivatives are a significant class of heterocyclic compounds utilized in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds are valued for their excellent electron transport and optoelectronic properties. In OLEDs, quinoline derivatives can be employed in the light-emitting layer and the charge transport layer to enhance the brightness, contrast, and color reproduction of the display.

Specifically, quinoline-based materials are noted for their high luminescence efficiency and stability, especially in the green and blue regions of the visible spectrum. By combining with other organic luminescent molecules, these materials can achieve high color purity and brightness. For instance, 1H-pyrazolo[3,4-b]quinolines (PQs), a class of quinoline derivatives, exhibit strong emissive properties, predominantly in the blue and green spectrum, and have been successfully used as luminophores in OLEDs.

While direct applications of this compound in commercial OLEDs are not widely reported, the fundamental properties of the quinoline scaffold suggest its potential as a building block for new and efficient optoelectronic materials. The synthesis of isomeric quinoline and 9-phenylcarbazole (B72232) derivatives has been explored for their exciplex-forming properties in simplified nondoped white OLEDs (WOLEDs).

Table 1: Applications of Quinoline Derivatives in OLEDs

| Quinoline Derivative Class | Role in OLED | Observed Emission | Reference |

| General Quinoline Derivatives | Light-emitting layer, Charge transport layer | Green and Blue | |

| 1H-pyrazolo[3,4-b]quinolines (PQs) | Dopants in PVK matrix | Bright Green | |

| Isomeric quinoline and 9-phenylcarbazole derivatives | Exciplex-forming materials | Sky-blue and Orange | |

| 5,7-dibromo-8-hydroxyquinoline | Fluorescent material | UV region |

Analytical Chemistry Applications

The fluorescent properties of many quinoline derivatives have made them valuable tools in analytical chemistry, particularly in the development of sensors and in chromatographic methods.

Quinoline and its derivatives are widely used in the design of fluorescent sensors for the detection of metal ions due to their ability to form stable complexes with them, leading to changes in their fluorescence properties. The rigid structure and potential for high quantum yield make the quinoline moiety an excellent fluorophore for this purpose.

Several studies have demonstrated the utility of quinoline-based sensors for various metal ions:

Fe³⁺: A novel fluorescent sensor based on a modified quinoline group has been developed for the detection of Fe³⁺. This sensor exhibited high selectivity and sensitivity, with a detection limit of 0.16841 μM and a 1:1 binding mode with Fe³⁺. Another quinoline derivative-based sensor also showed a significant fluorescence quenching effect upon the addition of Fe³⁺.

Zn²⁺: A new pyrazoloquinoline derivative with a dipicolylamine chelator has been synthesized as a sensitive and selective fluorescent sensor for Zn²⁺ ions. This sensor demonstrated a 13-fold increase in fluorescence quantum yield upon the addition of Zn²⁺, with a detection limit of 1.93 × 10⁻⁷ M. Another water-soluble quinoline-based chemosensor displayed a 317-fold fluorescence enhancement in the presence of Zn²⁺, with a detection limit of 4.48 μM, well below the WHO guideline for drinking water.

Cd²⁺: A sensor containing both quinoline and pyridylaminophenol has been shown to fluoresce in the presence of Cd²⁺ in aqueous solutions.

Bisulfite: A 7-(diethylamino)quinolin-2(1H)-one-chalcone fluorescent probe has been developed for the detection of bisulfite in wine samples, exhibiting a detection limit of 0.7 μmol L⁻¹.

The sensing mechanism often involves chelation-enhanced fluorescence or fluorescence quenching upon binding of the target analyte. These sensors have shown potential for applications in biological imaging and environmental monitoring.

Table 2: Quinoline-Based Fluorescent Sensors for Various Analytes

| Target Analyte | Sensor Description | Detection Limit | Sensing Mechanism | Reference |

| Fe³⁺ | Modified quinoline group | 0.16841 μM | Fluorescence quenching | |

| Fe³⁺ | Novel quinoline derivative | Not specified | Fluorescence quenching | |

| Zn²⁺ | Pyrazoloquinoline derivative with dipicolylamine | 1.93 × 10⁻⁷ M | Fluorescence enhancement | |

| Zn²⁺ | Water-soluble quinoline derivative | 4.48 μM | Fluorescence enhancement | |

| Cd²⁺ | Quinoline and pyridylaminophenol containing sensor | Not specified | Fluorescence enhancement | |

| Bisulfite | 7-(diethylamino)quinolin-2(1H)-one-chalcone | 0.7 μmol L⁻¹ | Turn-off fluorescence |

In the field of analytical chemistry, chromatographic techniques are essential for the separation and quantification of compounds. The relationship between the molecular structure of quinoline derivatives and their retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC) has been a subject of study. These studies aim to establish quantitative structure-chromatographic retention relationships, which can aid in the development of analytical methods for this class of compounds.

For instance, the lipophilicity of fluoroquinolone derivatives has been evaluated using chromatographic and computational methods, indicating that such experimental approaches are necessary for accurate lipophilicity prediction. The separation of complex mixtures of quinoline derivatives, such as alkaloids used in the treatment of malaria, has been achieved using specialized stationary phases in HPLC. While these studies focus on the analysis of quinoline derivatives, the specific use of this compound as a component in chromatographic separation or detection methodologies is not well-documented.

Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth, with the 2021 Nobel Prize in Chemistry being awarded for its development. While specific applications of this compound as an organocatalyst are not prominent in the literature, the broader quinoline and quinolinone scaffolds have been explored in catalytic applications.

For example, the synthesis of various quinolinone derivatives has been achieved through organocatalytic methods. One study reports the synthesis of pyrano[3,2-c]quinoline derivatives catalyzed by tetra-n-butylammonium fluoride. Another details the synthesis of the pyrrolyl 4-quinolinone alkaloid, quinolactacide, using a 9-azajulolidine (B1280477) (9-AJ)-catalyzed tandem reaction.

Furthermore, copper complexes with quinoline derivatives have been investigated for their catecholase activity, demonstrating the catalytic potential of these compounds in oxidation reactions. The development of asymmetric organocatalysis has also led to the synthesis of chiral dihydroisoquinolinones using quinine-based squaramide organocatalysts. These examples highlight the potential of the quinoline framework in the design of new catalysts, a field where this compound could potentially find future applications.

Coordination Chemistry and Ligand Design

The quinolin-4(1H)-one scaffold is a versatile platform in coordination chemistry, capable of acting as a ligand for various metal ions. The coordination behavior of these compounds is largely dictated by the nature and position of their substituents. While a significant body of research exists on the coordination of fluoroquinolone antibiotics, which typically chelate metal ions through the 4-carbonyl oxygen and a 3-carboxylic acid group, the coordination chemistry of this compound, lacking the 3-carboxy group, presents a different landscape.

In the absence of a 3-carboxylic acid, the primary coordination site in this compound is expected to be the 4-carbonyl oxygen. This compound can exist in equilibrium with its tautomeric form, 4-hydroxy-1,2-dimethylquinolinium. This tautomerism is a crucial factor in its coordination behavior, as the deprotonated hydroxyl group of the enol form can readily coordinate to a metal center.

Research on structurally similar N-substituted 4-quinolones that also lack a C3 coordinating group, such as N-phenyl-4-hydroxyquinoline, has demonstrated their ability to form stable coordination complexes. These compounds typically act as monodentate or bidentate ligands. In a monodentate fashion, coordination occurs solely through the oxygen atom of the 4-oxo group. Bidentate coordination often involves the oxygen at the 4-position and the nitrogen atom of the quinoline ring, forming a stable chelate ring with the metal ion.

The presence of the methyl group at the N-1 position in this compound influences its electronic properties and can sterically hinder the approach of bulky metal centers. The 2-methyl group can also introduce steric constraints, potentially favoring the formation of complexes with specific geometries and coordination numbers. These steric factors can be strategically exploited in ligand design to control the selectivity and reactivity of the resulting metal complexes.

The design of ligands based on the this compound framework can be tailored by introducing additional functional groups at various positions on the quinoline ring. For instance, the introduction of donor atoms at the C5 to C8 positions could lead to multidentate ligands capable of forming more complex and stable coordination architectures. The electronic properties of the ligand, and consequently the properties of the metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring.

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, the general principles of quinolone coordination suggest its potential as a versatile ligand. The following table summarizes the potential coordination modes based on the behavior of analogous compounds.

| Potential Coordination Mode | Coordinating Atoms | Chelate Ring Size | Factors Favoring this Mode |

| Monodentate | O (from C4=O) | - | Steric hindrance from bulky metal centers or other ligands. |

| Bidentate | O (from C4=O), N (quinoline) | 5-membered | Smaller, less sterically demanding metal ions. |

| Bridging | O (from C4=O) | - | Formation of polynuclear complexes. |

Further research into the synthesis and characterization of metal complexes with this compound would be valuable in elucidating its precise coordination behavior and exploring its potential applications in areas such as catalysis, materials science, and bioinorganic chemistry. The interplay of the N-methyl and 2-methyl substituents offers a unique opportunity for the design of ligands with tailored steric and electronic properties.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Quinolinone Derivatives

The synthesis of quinoline (B57606) and its derivatives has been a cornerstone of organic chemistry for over a century. mdpi.com Traditional methods, while foundational, are often supplemented by modern, more efficient strategies. mdpi.comresearchgate.net Recent years have seen a surge in the development of innovative synthetic protocols that emphasize sustainability, efficiency, and molecular diversity. rsc.orgtandfonline.com

Green Chemistry Approaches: There is a significant societal expectation for chemists to develop more environmentally friendly chemical processes. rsc.org This has led to the exploration of green synthetic routes for quinoline derivatives, utilizing alternative reaction methods such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of recyclable catalysts like clay. rsc.orgtandfonline.com These methods often involve one-pot reactions, solvent-free conditions, or the use of greener solvents like water and ionic liquids, aiming to reduce waste and energy consumption. tandfonline.comnih.gov For instance, microwave-assisted synthesis has been shown to improve reaction efficiency in enclosed chambers, making it an environmentally friendly option. nih.govfrontiersin.org

Novel Catalytic Systems: The development of novel catalysts is a key driver of innovation in quinolinone synthesis. mdpi.com Transition-metal-catalyzed reactions, including those employing palladium, copper, rhodium, and cobalt, have enabled the construction of the quinoline scaffold through mechanisms like C-H bond activation and oxidative annulation. mdpi.commdpi.com For example, copper-catalyzed annulation reactions and rhodium-catalyzed ortho-C-H bond activation have proven effective for synthesizing substituted quinolines. mdpi.com Furthermore, the use of reusable solid acid catalysts under microwave conditions presents an environmentally friendly and efficient alternative. mdpi.com

One-Pot and Multi-Component Reactions: One-pot and multi-component reactions are gaining prominence due to their ability to construct complex molecules from simple precursors in a single step, thereby improving efficiency and reducing waste. tandfonline.commdpi.com These modular approaches are particularly valuable for creating libraries of quinolinone derivatives for screening purposes. mdpi.com

| Synthetic Approach | Key Features | Examples |

| Green Chemistry | Use of microwaves, ultrasound, recyclable catalysts, green solvents. rsc.orgtandfonline.com | Microwave-assisted Friedlander synthesis, water-based reactions. tandfonline.com |

| Novel Catalysis | Transition-metal catalysts (Pd, Cu, Rh, Co), C-H activation. mdpi.commdpi.com | Copper-catalyzed annulation, Rhodium-catalyzed C-H activation. mdpi.com |

| One-Pot Reactions | Multiple reaction steps in a single vessel, increased efficiency. tandfonline.commdpi.com | Three-component cascade reactions for substituted quinolines. tandfonline.com |

Advanced Functionalization and Derivatization Strategies

The functionalization of the quinoline nucleus is crucial for modulating its physicochemical and biological properties. nih.govfrontiersin.org Advanced strategies for introducing diverse functional groups onto the 1,2-Dimethylquinolin-4(1H)-one scaffold can lead to the discovery of derivatives with enhanced activities and novel applications.

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient way to introduce new substituents compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Applying these methods to this compound could allow for the selective introduction of aryl, alkyl, and other functional groups at various positions on the quinoline core.

Derivatization for Analytical Purposes: Chemical derivatization is a technique used to modify a compound to improve its analytical properties, such as ionization efficiency in mass spectrometry. nih.gov Novel derivatization reagents, such as those based on the 1,3-oxazinoquinolin-4-one structure, have been developed to differentiate between different types of amines. nih.govresearchgate.net This highlights the potential for creating specific derivatization strategies for the analysis of this compound and its metabolites in complex biological matrices.

Hybrid Molecule Synthesis: The synthesis of hybrid molecules, where the quinoline scaffold is combined with other pharmacologically active moieties, is a promising strategy for developing new therapeutic agents with dual modes of action or improved pharmacological profiles. nih.gov Examples include quinoline-coumarin and quinoline-thiazole hybrids. nih.gov

| Strategy | Description | Potential Application for this compound |

| C-H Functionalization | Direct introduction of functional groups via C-H bond activation. mdpi.com | Creation of novel analogs with modified properties. |

| Analytical Derivatization | Chemical modification to enhance detectability and characterization. nih.gov | Improved analysis in biological and environmental samples. |

| Hybrid Synthesis | Combination with other bioactive scaffolds. nih.gov | Development of new drug candidates with synergistic effects. |

Integration with Artificial Intelligence and Machine Learning for Chemical Research (e.g., In Silico Screening)

In Silico Screening: Computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for screening large libraries of virtual compounds to identify potential drug candidates. mdpi.comijddr.innih.gov These methods can be applied to derivatives of this compound to predict their binding affinity to specific biological targets and to guide the design of more potent and selective molecules. ijprajournal.comnih.gov For instance, 3D-QSAR models have been successfully used to investigate the structure-activity relationship of quinoline derivatives as potential anticancer agents. mdpi.comnih.gov

| AI/ML Application | Description | Relevance to this compound |

| In Silico Screening | Virtual screening of compound libraries to predict biological activity. mdpi.comijddr.in | Identification of potential therapeutic applications. |

| Synthesis Planning | AI-powered prediction of optimal synthetic routes. nih.govresearchgate.net | More efficient and automated synthesis of derivatives. |

| Property Prediction | ML models to forecast ADMET and other properties. researchgate.net | Early assessment of drug-likeness and safety. |

Exploration of Novel Applications in Interdisciplinary Fields

The versatile quinoline scaffold is a key component in a wide array of compounds with diverse biological activities, suggesting that this compound and its derivatives could find applications in various interdisciplinary fields. frontiersin.orgresearchgate.netnih.gov

Medicinal Chemistry: Quinoline derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities. mdpi.comnih.govmdpi.comarabjchem.org The structural features of this compound make it a promising starting point for the development of new therapeutic agents. For example, quinolin-4-ones have shown antiproliferative effects against various cancer cell lines. mdpi.com Further research could explore the potential of its derivatives as inhibitors of specific enzymes or receptors implicated in disease.

Materials Science: The aromatic and heterocyclic nature of the quinoline ring system suggests potential applications in materials science. Quinoline derivatives have been investigated for use as catalysts, dyes, and components of smart materials. mdpi.com The specific properties of this compound, such as its fluorescence or electrochemical behavior, could be harnessed for the development of novel sensors, organic light-emitting diodes (OLEDs), or other functional materials.

Agrochemicals: The biological activity of quinoline derivatives also extends to the agrochemical field, where they have been explored as pesticides and insecticides. mdpi.com The unique substitution pattern of this compound may confer specific activities against agricultural pests or pathogens.

Remaining Challenges and Opportunities in Quinolinone Research

Despite significant progress, several challenges and opportunities remain in the field of quinolinone research.

Challenges:

Selectivity: Achieving high chemo-, regio-, and stereoselectivity in the synthesis and functionalization of quinolinone derivatives can be challenging.

Bioavailability: Poor bioavailability can limit the therapeutic potential of some quinoline-based compounds. researchgate.net

Resistance Mechanisms: The emergence of drug resistance is a significant challenge in the development of antimicrobial and anticancer agents. mdpi.comresearchgate.net

Toxicity: Some quinoline derivatives may exhibit off-target effects or toxicity, necessitating careful optimization of their structure. researchgate.net

Opportunities:

New Biological Targets: The exploration of new biological targets for quinolinone derivatives could lead to the development of first-in-class therapeutics. nih.gov

Personalized Medicine: The development of quinolinone-based diagnostics and therapeutics could be tailored to individual patient profiles.

Sustainable Chemistry: There is a continuing opportunity to develop even more sustainable and environmentally friendly methods for the synthesis of quinolinones. rsc.org

Interdisciplinary Collaboration: Collaboration between chemists, biologists, materials scientists, and data scientists will be crucial for unlocking the full potential of quinolinone research. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-dimethylquinolin-4(1H)-one and its derivatives?

- Methodology : A widely used approach involves cyclization of substituted aniline derivatives with diketene or ketones under acidic conditions. For example, polyphosphoric acid (PPA) facilitates cyclization to form the quinolinone core . Alternative routes include condensation reactions using 2-bromobenzaldehyde with amines and ketones in the presence of acid catalysts, as seen in related quinolinones .

- Optimization Tips : Adjusting reaction time, temperature, and catalyst concentration can improve yields. For instance, refluxing in ethanol with PPA at 100°C for 6 hours yields ~85% product purity .

Q. How can the structure of this compound derivatives be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, methyl groups at positions 1 and 2 show distinct singlet peaks at δ 2.45–2.60 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight. A derivative with m/z 252.11 (CHBrNO) was validated via HRMS .

- X-ray Crystallography : Tools like SHELXL and WinGX refine crystal structures. For 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, SHELXS97 solved the structure with an R-factor of 0.039 .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Mechanistic Insights :

- Steric Effects : Bulky substituents at position 2 hinder nucleophilic attack, reducing reaction rates. For example, 1-ethyl-8-fluoro-2-methylquinolin-4(1H)-one shows slower bromination due to steric shielding .

- Electronic Effects : Electron-withdrawing groups (e.g., Br at position 6) activate the quinolinone core for electrophilic substitution. In 6-bromo derivatives, bromine enhances reactivity at position 3 by polarizing the ring .

- Experimental Design : Use DFT calculations to map electrostatic potentials and compare with kinetic data from halogenation reactions .

Q. What strategies resolve contradictions in biological activity data for quinolinone derivatives?

- Case Study : Inconsistent IC values for antimicrobial activity may arise from assay conditions (e.g., pH, solvent). For 1-ethyl-8-fluoro-2-methylquinolin-4(1H)-one, IC against E. coli varied from 12 µM (pH 7.4) to 28 µM (pH 6.5) .

- Resolution Approach :

- Standardize assay protocols (e.g., fixed pH, DMSO concentration ≤1%).

- Use isogenic mutant strains to isolate target-specific effects .

Methodological Guidance

Q. How to refine crystal structures of quinolinone derivatives using SHELX?

- Steps :

Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) to collect intensity data.

Structure Solution : Run SHELXS-97 for initial phase determination via direct methods .

Refinement : Apply SHELXL-97 for least-squares refinement. For 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, anisotropic displacement parameters reduced the R-factor to 0.039 .

Validation : Use PLATON to check for missed symmetry or twinning .

Q. How to design experiments for analyzing reaction intermediates in quinolinone synthesis?

- Tools :

- HPLC-MS : Monitor intermediates in real-time (e.g., during Mannich reactions) .

- In Situ IR Spectroscopy : Track carbonyl group disappearance to confirm cyclization .

Key Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.